Cas no 1261876-80-5 (2-Bromo-2',3'-difluoropropiophenone)

2-Bromo-2',3'-difluoropropiophenone 化学的及び物理的性質
名前と識別子
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- 2-Bromo-2',3'-difluoropropiophenone
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- インチ: 1S/C9H7BrF2O/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,1H3
- InChIKey: XTDWFTQFTJZQAA-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC=C(C=1F)F)=O
計算された属性
- 精确分子量: 247.96483 g/mol
- 同位素质量: 247.96483 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 17.1
- 分子量: 249.05
2-Bromo-2',3'-difluoropropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030763-250mg |
2-Bromo-2',3'-difluoropropiophenone |
1261876-80-5 | 97% | 250mg |
504.00 USD | 2021-06-17 | |
Alichem | A015030763-1g |
2-Bromo-2',3'-difluoropropiophenone |
1261876-80-5 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
Alichem | A015030763-500mg |
2-Bromo-2',3'-difluoropropiophenone |
1261876-80-5 | 97% | 500mg |
855.75 USD | 2021-06-17 |
2-Bromo-2',3'-difluoropropiophenone 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
5. Back matter
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
2-Bromo-2',3'-difluoropropiophenoneに関する追加情報
2-Bromo-2',3'-difluoropropiophenone (CAS No. 1261876-80-5)
The compound 2-Bromo-2',3'-difluoropropiophenone, identified by the CAS number 1261876-80-5, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom and two fluorine atoms substituted at specific positions on the aromatic ring. The presence of these halogen atoms imparts distinct chemical and physical properties to the molecule, making it a valuable compound for various applications in research and industry.
Recent studies have highlighted the importance of halogenated aromatic compounds like 2-Bromo-2',3'-difluoropropiophenone in the development of novel materials and pharmaceuticals. The bromine and fluorine substituents not only influence the electronic properties of the molecule but also enhance its reactivity in various chemical reactions. For instance, the bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms can stabilize certain intermediates through their electronegative nature.
In terms of physical properties, 2-Bromo-2',3'-difluoropropiophenone exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis, where precise control over solubility and reactivity is crucial.
The synthesis of 2-Bromo-2',3'-difluoropropiophenone typically involves multi-step processes, including electrophilic substitution and halogenation reactions. Researchers have explored various methodologies to optimize the synthesis pathway, aiming to improve yield and reduce byproduct formation. For example, recent advancements in catalytic systems have enabled more efficient halogenation steps, reducing reaction times and enhancing selectivity.
In terms of applications, 2-Bromo-2',3'-difluoropropiophenone has found utility as an intermediate in the synthesis of bioactive compounds. Its structure serves as a versatile platform for further functionalization, allowing chemists to introduce additional substituents or modify existing ones to achieve desired biological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes or receptors, opening avenues for drug discovery.
Moreover, the compound has shown promise in materials science applications. Its aromatic structure and halogen substituents make it a candidate for use in the development of advanced materials such as organic semiconductors or optoelectronic devices. Recent studies have demonstrated that incorporating halogenated aromatic moieties into polymer frameworks can enhance their electronic properties, making them suitable for applications in flexible electronics.
The study of 2-Bromo-2',3'-difluoropropiophenone has also contributed to our understanding of halogen bonding interactions. Halogen bonding is a non-covalent interaction that plays a significant role in molecular recognition and self-assembly processes. By examining the behavior of this compound in different chemical environments, researchers have gained insights into how halogen atoms influence molecular interactions at both macroscopic and microscopic levels.
In conclusion, 2-Bromo-2',3'-difluoropropiophenone (CAS No. 1261876-80-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, physical properties, and reactivity make it an invaluable tool for researchers in organic chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic research and industrial applications is expected to grow further.
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